An In-Depth Technical Guide to 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-yl]methanamine: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-yl]methanamine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Novel Thiazole Scaffold
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous clinically significant drugs. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have made it a privileged scaffold in the design of novel therapeutic agents. Within this broad and pharmacologically rich family of compounds, 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-yl]methanamine (CAS Number: 915921-26-5) emerges as a molecule of significant interest. Its structure, featuring a 2-methoxyphenyl substituent at the 2-position and a reactive aminomethyl group at the 5-position, suggests a high potential for biological activity and offers a versatile handle for further chemical modification.
This technical guide provides a comprehensive overview of 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-yl]methanamine, from its rational synthesis to its postulated biological significance and proposed experimental investigation. As a Senior Application Scientist, the narrative that follows is grounded in established chemical principles and informed by the broader landscape of thiazole pharmacology, offering both a theoretical framework and practical, field-proven insights for researchers aiming to explore the potential of this intriguing molecule.
Physicochemical Properties and Structural Attributes
A foundational understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key identifiers and properties of 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-yl]methanamine are summarized below.
| Property | Value |
| CAS Number | 915921-26-5 |
| Molecular Formula | C₁₁H₁₂N₂OS |
| Molecular Weight | 220.29 g/mol |
| Appearance | Solid (predicted) |
| InChI Key | LUWOWBPYBZMJKV-UHFFFAOYSA-N |
| SMILES | COc1ccccc1-c2ncc(CN)s2 |
The structure combines the electron-rich 1,3-thiazole ring with a 2-methoxyphenyl group, which can influence the molecule's conformation and electronic distribution. The primary amine of the methanamine group at the 5-position is a key feature, providing a site for hydrogen bonding and a nucleophilic center for further derivatization.
Strategic Synthesis Pathway
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde (Precursor)
The initial step is the formylation of 2-(2-methoxyphenyl)-1,3-thiazole to introduce the aldehyde functionality at the C5 position. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic rings.
Causality of Experimental Choices: The thiazole ring is activated towards electrophilic substitution, and the Vilsmeier-Haack reagent (a chloroinimium salt generated in situ from phosphoryl chloride and dimethylformamide) is a mild electrophile suitable for this transformation. This method is often preferred over harsher formylation techniques that could lead to decomposition of the thiazole ring.
Experimental Protocol: Vilsmeier-Haack Formylation
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Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.
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Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
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Substrate Addition: Dissolve 2-(2-methoxyphenyl)-1,3-thiazole (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent solution.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases and the pH is neutral or slightly basic.
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Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde.
Step 2: Reductive Amination to 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-yl]methanamine
The conversion of the aldehyde precursor to the target primary amine is efficiently achieved through reductive amination. This one-pot reaction involves the formation of an imine intermediate with an ammonia source, which is then reduced in situ by a mild reducing agent.
Causality of Experimental Choices: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often the reducing agents of choice for reductive amination. They are mild enough not to reduce the starting aldehyde but are effective at reducing the protonated imine intermediate. Ammonium acetate or aqueous ammonia can serve as the ammonia source.
Experimental Protocol: Reductive Amination
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Reaction Setup: To a solution of 2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
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Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise.
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Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
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Work-up: Quench the reaction by the careful addition of 1 M HCl until the solution is acidic. Stir for 30 minutes, then basify with 2 M NaOH.
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Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield 1-[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methanamine.
Postulated Biological Activity and Mechanism of Action
Direct experimental data on the biological activity of 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-yl]methanamine is not currently available in the public domain. However, by examining the extensive literature on structurally related 2-arylthiazole derivatives, we can postulate its likely therapeutic potential and mechanism of action. This inferential approach is a cornerstone of early-stage drug discovery, guiding the initial screening and hypothesis testing for a novel compound.
The 2-arylthiazole motif is a well-established pharmacophore with a broad spectrum of reported biological activities, including:
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Anticancer Activity: Many 2-arylthiazole derivatives have demonstrated potent antiproliferative effects against a range of cancer cell lines.[1][2] The mechanism often involves the inhibition of key signaling proteins, such as tyrosine kinases (e.g., EGFR, VEGFR-2), which are crucial for cancer cell growth and proliferation.[3] The 2-methoxyphenyl group in the target compound may influence its binding affinity and selectivity for specific kinase active sites.
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Antimicrobial Activity: The thiazole nucleus is present in many antimicrobial agents. Derivatives of 2-arylthiazoles have shown activity against various bacterial and fungal pathogens.[4][5] The precise mechanism can vary but may involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with microbial DNA replication.
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Anti-inflammatory Activity: Several thiazole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.
Caption: Postulated mechanisms of action based on related 2-arylthiazoles.
Given these precedents, 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-yl]methanamine is a prime candidate for screening in anticancer and antimicrobial assays. The primary amine at the 5-position offers a site for interaction with biological targets and can also be used as a synthetic handle to generate a library of derivatives for structure-activity relationship (SAR) studies.
Proposed Experimental Workflows for Biological Evaluation
To validate the postulated biological activities, a systematic screening approach is recommended. The following are detailed, step-by-step protocols for initial in vitro assays.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Caption: Workflow for the MTT cell viability assay.
Protocol: MTT Assay
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
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Compound Treatment: Prepare serial dilutions of the title compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
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Incubation: Incubate the plate for 48 to 72 hours.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening: Broth Microdilution Assay
The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution Assay
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Compound Preparation: Prepare a stock solution of the title compound in DMSO and then make serial two-fold dilutions in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton broth for bacteria).
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Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria).
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Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
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Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-yl]methanamine represents a promising, yet underexplored, chemical entity. This guide has outlined a rational and experimentally sound pathway for its synthesis and initial biological evaluation. The structural motifs present in this molecule strongly suggest a high probability of discovering interesting pharmacological activities, particularly in the realms of oncology and infectious diseases.
Future research should focus on the successful synthesis of this compound, followed by the systematic in vitro screening proposed herein. Positive hits from these initial assays would warrant further investigation into the specific molecular targets and mechanisms of action, potentially through enzymatic assays, western blotting, and other molecular biology techniques. The primary amine also provides a valuable opportunity for the development of a focused library of analogs to perform detailed SAR studies, which could lead to the identification of more potent and selective lead compounds for drug development.
References
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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